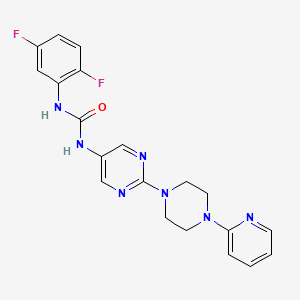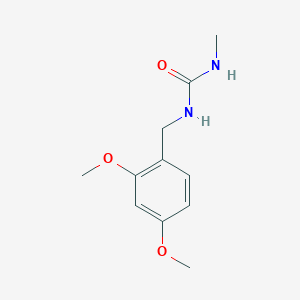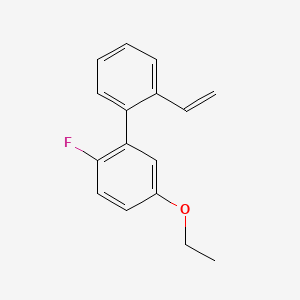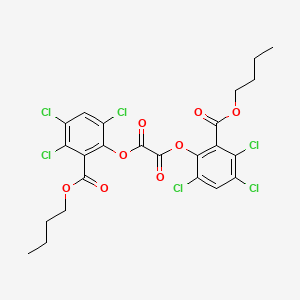
1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a difluorophenyl group, a pyridinyl group, and a piperazinyl group, all connected through a pyrimidinyl urea backbone. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Métodos De Preparación
The synthesis of 1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of intermediate compounds.
Cyclization Reactions: These reactions are used to form the pyrimidinyl ring structure.
Coupling Reactions: These reactions involve the coupling of different functional groups to form the final compound.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution Reactions: These reactions involve the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Aplicaciones Científicas De Investigación
1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparación Con Compuestos Similares
1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea can be compared with other similar compounds, such as:
1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-yl)urea: This compound has a similar structure but differs in the position of the pyrimidinyl group.
1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-6-yl)urea: This compound also has a similar structure but differs in the position of the pyrimidinyl group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and potential biological activities.
Propiedades
Fórmula molecular |
C20H19F2N7O |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
1-(2,5-difluorophenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea |
InChI |
InChI=1S/C20H19F2N7O/c21-14-4-5-16(22)17(11-14)27-20(30)26-15-12-24-19(25-13-15)29-9-7-28(8-10-29)18-3-1-2-6-23-18/h1-6,11-13H,7-10H2,(H2,26,27,30) |
Clave InChI |
VWVDMURFJSHFPY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=C(C=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121863.png)
![3-(4-fluorophenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14121868.png)



![N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B14121910.png)
![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14121926.png)
![N-(2,5-difluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121927.png)
![1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine](/img/structure/B14121928.png)




![Methyl 4-[[9-(2,4-dimethoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol](/img/structure/B14121949.png)
